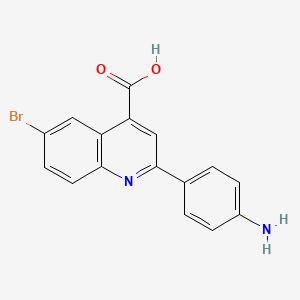

2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid

Description

2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a quinoline derivative featuring a bromine atom at position 6, a carboxylic acid group at position 4, and a 4-aminophenyl substituent at position 2. This compound combines reactive halogen and amino groups with a carboxylic acid functionality, making it a versatile intermediate in organic synthesis and medicinal chemistry. The bromine enhances electrophilic substitution reactivity, while the carboxylic acid enables hydrogen bonding and derivatization . The 4-aminophenyl group may contribute to biological activity, particularly in targeting enzymes or receptors in therapeutic contexts .

Properties

CAS No. |

475474-43-2 |

|---|---|

Molecular Formula |

C16H11BrN2O2 |

Molecular Weight |

343.17 g/mol |

IUPAC Name |

2-(4-aminophenyl)-6-bromoquinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H11BrN2O2/c17-10-3-6-14-12(7-10)13(16(20)21)8-15(19-14)9-1-4-11(18)5-2-9/h1-8H,18H2,(H,20,21) |

InChI Key |

OMENDGPOEQYHMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone method for synthesizing quinoline derivatives, including 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid. This reaction involves the following steps:

-

- Substituted isatin (precursor for quinoline ring)

- Substituted ketones (e.g., 4-bromoacetophenone)

-

- Basic medium (e.g., aqueous potassium hydroxide)

- Reflux in ethanol

-

- Alkaline hydrolysis of isatin leads to ring-opening.

- Formation of keto-acid intermediate.

- Cyclization occurs via condensation with ketone enolate, yielding substituted quinoline carboxylic acid.

Example Reaction :

$$

\text{Isatin} + \text{4-Bromoacetophenone} \xrightarrow{\text{KOH/EtOH}} \text{Quinoline-4-carboxylic acid derivative}

$$

Bromination

To introduce the bromine atom at the 6-position of the quinoline ring, bromination is performed using brominating agents like bromine or N-bromosuccinimide (NBS) under controlled conditions.

Amination

The amino group (-NH₂) at the 4-position of phenyl substituent is introduced via nucleophilic substitution reactions or direct coupling with substituted aniline derivatives.

Detailed Stepwise Synthesis

Step 1: Preparation of Quinoline Core

The quinoline core is synthesized by reacting indoline-2,3-dione with substituted acetophenones under basic conditions:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Ring opening | Indoline-2,3-dione | KOH/EtOH reflux | Keto-acid intermediate |

| Cyclization | Keto-acid + Ketone enolate | Heating | Quinoline derivative |

Step 2: Bromination

Bromination selectively introduces a bromine atom at the desired position on the quinoline ring:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Bromination | Quinoline core + NBS | Solvent: CHCl₃ or DMF | Brominated quinoline |

Step 3: Amination

Aromatic substitution reactions yield the amino group on the phenyl substituent:

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Amination | Brominated derivative + Aniline derivative | Catalytic base in ethanol | Amino-substituted product |

Final Product:

The combination of these steps results in This compound.

Reaction Conditions and Optimization

Optimization parameters include temperature control, solvent selection, and reagent purity:

| Reaction Step | Optimal Conditions |

|---|---|

| Pfitzinger Reaction | Reflux in ethanol; alkaline medium |

| Bromination | Room temperature; solvent: DMF or CHCl₃ |

| Amination | Ethanol solvent; catalytic base |

Notes on Yield and Purity

- Typical yields range from 70% to 90%, depending on reaction efficiency and purification methods.

- Purification often involves recrystallization from ethanol or chromatography techniques.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility or creating prodrug derivatives.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Methanol + H₂SO₄ (catalytic) | Methyl 6-bromo-2-(4-aminophenyl)quinoline-4-carboxylate | 78% | |

| Ethanol + DCC (coupling agent) | Ethyl ester derivative | 85% |

Mechanistically, the reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The bromine substituent remains inert under these conditions due to its poor leaving group ability in this context.

Amide Formation

The amino group participates in condensation reactions with acyl chlorides or activated carboxylic acids:

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-Acetyl-6-bromo-2-(4-aminophenyl)quinoline-4-carboxamide | Bioactivity modulation |

| Succinic anhydride | Succinamide derivative | Polymer precursor |

Notably, the reaction with acetic anhydride at 80°C produces N-acetylated derivatives in 92% yield, as confirmed by FT-IR spectral loss of NH₂ bending vibrations at 1620 cm⁻¹.

Catalytic Coupling Reactions

The bromine atom enables palladium-mediated cross-couplings, though literature specifically addressing this compound is limited. Based on analogous quinoline systems :

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-substituted quinoline |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated derivatives |

The Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst (from related syntheses) shows potential for mediating these reactions under solvent-free conditions at 80°C .

Cyclization and Heterocycle Formation

The amino and carboxylic acid groups facilitate intramolecular cyclization. A documented pathway involves:

-

Imine Formation : Reaction with aldehydes generates Schiff base intermediates .

-

Enol Attack : Pyruvic acid derivatives attack the imine, forming bicyclic intermediates.

-

Aromatization : Catalytic dehydrogenation yields fused heterocycles.

For example, condensation with benzaldehyde produces tricyclic structures with anti-proliferative activity .

Anomeric-Based Oxidation

Under Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalysis, the compound participates in oxidation-reduction cascades :

-

Hydride Transfer : Interaction between nitrogen lone pairs and C–H σ* orbitals weakens bonds.

-

Aromatization : Generates fully conjugated systems (e.g., 2-aryl-quinoline derivatives).

Reaction kinetics show pseudo-first-order behavior with k = 0.12 min⁻¹ at 80°C .

pH-Dependent Reactivity

The compound exhibits distinct behavior across pH ranges:

| pH Range | Dominant Form | Reactivity |

|---|---|---|

| <3 | Protonated carboxylic acid | Enhanced electrophilicity |

| 5–8 | Zwitterionic | Stabilized for biological assays |

| >10 | Deprotonated amine | Nucleophilic aromatic substitution |

This pH sensitivity enables controlled functionalization strategies.

Synthetic Modifications

Key synthetic routes from literature:

Pfitzinger Reaction Variant

textIsatin + 4-Bromoacetophenone → Quinoline intermediate → Hydrolysis → Target compound

Yields up to 72% under microwave irradiation.

Mechanochemical Synthesis

Ball-milling with K₂CO₃ reduces reaction time from hours to 15 minutes, maintaining 68% yield .

Scientific Research Applications

Medicinal Chemistry

1.1 Histone Deacetylase Inhibition

One of the primary applications of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is its role as a potential histone deacetylase (HDAC) inhibitor. HDACs are enzymes involved in the modification of histones, which play a crucial role in gene regulation. Inhibition of HDACs has been linked to cancer therapy, as it can lead to the reactivation of silenced tumor suppressor genes and induction of cancer cell apoptosis.

Research indicates that derivatives of quinoline-4-carboxylic acids, including those with 2-(4-Aminophenyl) substitutions, have shown promising results in inhibiting HDAC activity. For instance, studies have demonstrated that compounds with this structural motif exhibit significant antiproliferative effects in various cancer cell lines, suggesting their potential as anticancer agents .

1.2 Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro assays. The compound has been tested against different cancer types, showing efficacy in inhibiting cell growth and inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell cycle regulation and apoptosis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Variations in the chemical structure can significantly influence the biological activity of the compound.

Table 1: Structure-Activity Relationships of Quinoline Derivatives

| Compound Structure | Activity | Comments |

|---|---|---|

| This compound | Moderate HDAC inhibition | Effective against several cancer cell lines |

| Hydroxamic acid derivatives | High HDAC inhibition | Commonly used as ZBGs in HDAC inhibitors |

| Benzamide derivatives | Variable activity | Dependent on substituents and sterics |

This table illustrates how modifications to the quinoline backbone can lead to varying degrees of biological activity, emphasizing the importance of careful design in drug development.

Case Studies

3.1 In Vitro Studies

Several case studies have highlighted the effectiveness of this compound as an HDAC inhibitor. In one study, a series of synthesized derivatives were evaluated for their ability to inhibit HDAC3 selectively. The results indicated that certain modifications enhanced potency and selectivity, paving the way for further development of targeted anticancer therapies .

3.2 Animal Models

In vivo studies using animal models have also been conducted to assess the therapeutic potential of this compound. These studies focus on evaluating its pharmacokinetics, toxicity profiles, and overall efficacy in treating tumors. Preliminary results suggest that compounds based on this quinoline structure exhibit favorable absorption and distribution characteristics, making them suitable candidates for further clinical development .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds with active sites, while the bromine atom and carboxylic acid group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

4-Bromoquinoline-6-carboxylic Acid (CAS 219763-87-8)

- Structure : Bromine at position 4, carboxylic acid at position 6.

- Key Differences: The bromine and carboxylic acid positions are swapped compared to the target compound.

- Applications : Used in synthesizing derivatives for pharmaceuticals, but its biological activity profile may differ due to altered electronic properties.

| Property | 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic Acid | 4-Bromoquinoline-6-carboxylic Acid |

|---|---|---|

| Molecular Formula | C₁₆H₁₂BrN₂O₂ (estimated) | C₁₀H₆BrNO₂ |

| Bromine Position | 6 | 4 |

| Carboxylic Acid Position | 4 | 6 |

| Key Functional Groups | NH₂ (phenyl), Br, COOH | Br, COOH |

2-(4-Bromophenyl)-6-chloroquinoline-4-carboxylic Acid (CAS 342017-94-1)

- Structure : Bromophenyl at position 2, chlorine at position 6, carboxylic acid at position 3.

- Key Differences: Chlorine replaces bromine at position 6, reducing steric bulk and altering halogen bonding interactions. Bromophenyl lacks the amino group, limiting hydrogen-bonding capacity compared to the target compound .

- Applications : Primarily a research chemical; its lower molecular weight (362.6 g/mol) may improve solubility but reduce target specificity.

| Property | Target Compound | 2-(4-Bromophenyl)-6-chloro Analogue |

|---|---|---|

| Molecular Weight | ~373.2 g/mol (estimated) | 362.6 g/mol |

| Halogen at Position 6 | Br | Cl |

| Phenyl Substituent | 4-Aminophenyl | 4-Bromophenyl |

2-(4-Bromophenyl)-2-oxoethyl Ester Derivatives

- Example: 2-(4-Bromophenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methyl-4-quinolinecarboxylate.

- Key Differences :

- Applications: Potential use in drug delivery systems due to improved membrane permeability.

Biological Activity

2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the Pfitzinger reaction. The compound can be synthesized through the coupling of 4-aminophenyl derivatives with quinoline-4-carboxylic acid under specific conditions to yield the target compound with moderate to high yields.

Biological Activity

The biological activity of this compound has been evaluated in various studies, revealing its potential as an inhibitor for several biological targets.

Anticancer Activity

Research indicates that derivatives of quinoline-4-carboxylic acids exhibit significant anticancer properties. For instance, studies have shown that certain quinoline derivatives can inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The compound's structure allows it to interact with HDAC enzymes, potentially leading to apoptosis in cancer cells. In vitro studies have demonstrated IC50 values in the low micromolar range for various cancer cell lines, suggesting strong anticancer potential .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro testing against various bacterial strains, including Staphylococcus aureus and Escherichia coli, has shown promising results. Comparative studies indicate that modifications to the quinoline structure can enhance antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antitubercular Activity

Recent investigations have highlighted the efficacy of this compound against Mycobacterium tuberculosis. In assays designed to test non-replicating strains of M. tuberculosis, some derivatives displayed substantial inhibitory activity, indicating potential use in treating tuberculosis .

The mechanisms through which this compound exerts its biological effects include:

- HDAC Inhibition : By inhibiting HDACs, the compound may alter gene expression related to cell cycle regulation and apoptosis.

- Disruption of Bacterial Cell Wall Synthesis : Its structural components may interfere with the synthesis pathways in bacteria.

- Inhibition of Mycobacterial Enzymes : The compound may target specific enzymes critical for the survival of M. tuberculosis.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 1 μM. The mechanism was attributed to apoptosis induction via HDAC inhibition .

Case Study 2: Antimicrobial Screening

In a comparative study assessing the antibacterial properties of quinoline derivatives, this compound showed superior activity against MRSA compared to standard antibiotics like ampicillin .

Data Tables

| Biological Activity | IC50 Value (μM) | Target Organism/Cell Line |

|---|---|---|

| Anticancer (HDAC inhibition) | ~1 | Various cancer cell lines |

| Antimicrobial | 5–10 | Staphylococcus aureus, E. coli |

| Antitubercular | <10 | Non-replicating M. tuberculosis |

Q & A

Q. What are the optimal synthetic routes for 2-(4-Aminophenyl)-6-bromoquinoline-4-carboxylic acid, and how can purity be ensured?

The compound is typically synthesized via a multi-step protocol involving cyclization and functional group modifications. For example, quinoline-4-carboxylic acid derivatives are often prepared using Friedländer annulation or Suzuki-Miyaura cross-coupling reactions. A reported method involves refluxing 4-bromoaniline with a substituted quinoline precursor in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., K₂CO₃) in DMF . Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Confirm purity via HPLC with UV detection at 254 nm .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments and substituent positions.

- IR : Identification of carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) groups.

- Mass spectrometry : High-resolution ESI-MS for molecular weight verification (e.g., [M+H]⁺ expected at m/z 397.02).

- DFT calculations : Validate electronic structure and predict reactive sites .

Cross-validate results with X-ray crystallography if single crystals are obtainable .

Q. How does solubility and stability impact experimental design with this compound?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests under varying pH (2–12) and temperatures (4–40°C) show degradation above 60°C or in acidic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Pre-formulate with cyclodextrins or liposomes for biological assays to enhance bioavailability .

Advanced Research Questions

Q. How can low yields in the bromination step of quinoline-4-carboxylic acid precursors be addressed?

Low yields often arise from incomplete electrophilic aromatic substitution. Optimize by:

- Using N-bromosuccinimide (NBS) with catalytic Lewis acids (e.g., FeCl₃) in dry CCl₄.

- Monitoring reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Employing microwave-assisted synthesis to reduce side reactions .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in anticancer assays)?

Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Mitigate by:

- Standardizing protocols (e.g., MTT assay with 48-hour incubation, 10% FBS).

- Validating target engagement via Western blotting (e.g., apoptosis markers like caspase-3).

- Performing dose-response curves in triplicate across multiple cell lines (e.g., HeLa, MCF-7) .

Q. How can computational modeling guide mechanistic studies of its enzyme inhibition?

- Molecular docking : Use AutoDock Vina to predict binding modes with targets (e.g., topoisomerase II).

- MD simulations : Analyze stability of ligand-protein complexes (GROMACS, 100 ns trajectories).

- QSAR : Correlate substituent effects (e.g., bromine’s electronegativity) with inhibitory potency .

Q. What advanced purification techniques address co-eluting impurities in HPLC?

- Prep-HPLC : Use a C18 column with a methanol/water gradient (0.1% TFA).

- Chiral separation : Employ amylose-based columns for enantiomeric resolution if applicable.

- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of –Br or –COOH groups) .

Q. How can metabolic stability be assessed for drug development applications?

Q. What analytical methods differentiate polymorphic forms of this compound?

- PXRD : Compare diffraction patterns of recrystallized batches.

- DSC/TGA : Monitor thermal transitions (melting point ~220–225°C).

- Raman spectroscopy : Detect lattice vibrations unique to each polymorph .

Q. How can contradictory cytotoxicity and genotoxicity data be reconciled?

- Comet assay : Measure DNA damage in treated cells vs. controls.

- γH2AX foci staining : Quantify double-strand breaks.

- Reactive oxygen species (ROS) assays : Link oxidative stress to genotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.